molecular formula C18H16ClN3O2S B034731 4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride CAS No. 101687-13-2

4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride

Cat. No. B034731
M. Wt: 373.9 g/mol
InChI Key: LKBPIZVUIGIODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride, commonly known as Dapson, is a synthetic compound used in various scientific research applications. The compound is known for its ability to inhibit bacterial growth and has been used in the treatment of leprosy and other bacterial infections.

Scientific Research Applications

Dapson has been used in various scientific research applications, including the study of bacterial growth inhibition, enzyme inhibition, and the treatment of bacterial infections. Dapson has been shown to be effective against Mycobacterium leprae, the bacteria responsible for leprosy. It has also been used in the treatment of other bacterial infections, such as tuberculosis and malaria.

Mechanism Of Action

Dapson works by inhibiting dihydropteroate synthase, an enzyme involved in the production of folic acid in bacteria. Folic acid is essential for bacterial growth and replication, so inhibiting its production leads to bacterial death. Dapson also has anti-inflammatory properties, which may contribute to its effectiveness in the treatment of leprosy.

Biochemical And Physiological Effects

Dapson has been shown to have a wide range of biochemical and physiological effects. It can cause anemia, methemoglobinemia, and hemolytic anemia in some patients. It can also cause liver damage and skin reactions, such as rashes and photosensitivity.

Advantages And Limitations For Lab Experiments

Dapson has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so its mechanism of action and effects are well understood. However, Dapson has some limitations. It can be toxic to cells and can interfere with other metabolic pathways, making it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Dapson. One area of interest is the development of new derivatives of Dapson with improved efficacy and fewer side effects. Another area of interest is the study of Dapson's anti-inflammatory properties and its potential use in the treatment of other inflammatory diseases. Finally, there is interest in the use of Dapson in combination with other drugs to improve its effectiveness against bacterial infections.

Synthesis Methods

Dapson is synthesized through a series of chemical reactions. The starting material is 4-nitrosodimethylaniline, which is reacted with sodium sulfite to form the corresponding sulfonate. The sulfonate is then reacted with 1-naphthylamine to form the azo compound. Finally, the azo compound is reacted with sulfur trioxide to form Dapson.

properties

CAS RN

101687-13-2

Product Name

4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]naphthalene-1-sulfonyl chloride

InChI

InChI=1S/C18H16ClN3O2S/c1-22(2)14-9-7-13(8-10-14)20-21-17-11-12-18(25(19,23)24)16-6-4-3-5-15(16)17/h3-12H,1-2H3

InChI Key

LKBPIZVUIGIODF-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)S(=O)(=O)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)S(=O)(=O)Cl

synonyms

4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride

Origin of Product

United States

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